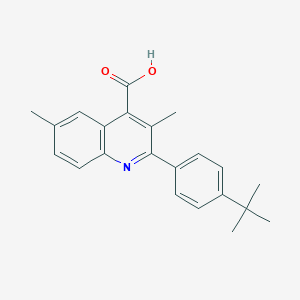![molecular formula C23H20N2OS2 B455204 2-(5-ethylthiophen-2-yl)-N-[3-(methylsulfanyl)phenyl]quinoline-4-carboxamide](/img/structure/B455204.png)
2-(5-ethylthiophen-2-yl)-N-[3-(methylsulfanyl)phenyl]quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-ethylthiophen-2-yl)-N-[3-(methylsulfanyl)phenyl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core, a thienyl group, and a methylsulfanylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethylthiophen-2-yl)-N-[3-(methylsulfanyl)phenyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The thienyl and methylsulfanylphenyl groups are then introduced through various coupling reactions, such as Suzuki or Stille coupling, under specific conditions involving palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be considered to make the process more environmentally friendly.
化学反应分析
Types of Reactions
2-(5-ethylthiophen-2-yl)-N-[3-(methylsulfanyl)phenyl]quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
2-(5-ethylthiophen-2-yl)-N-[3-(methylsulfanyl)phenyl]quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(5-ethylthiophen-2-yl)-N-[3-(methylsulfanyl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The thienyl and methylsulfanylphenyl groups may interact with various enzymes, modulating their activity. These interactions can lead to changes in cellular pathways, ultimately affecting cell function and viability.
相似化合物的比较
Similar Compounds
2-(4-methylsulfonylphenyl)ethylamine: Similar in structure but lacks the quinoline core.
3-(5-ethyl-2-thienyl)-2-(2-thienyl)acrylonitrile: Contains the thienyl group but has a different core structure.
2-(5-chlorothiophen-2-yl)-5-ethyl-6-methylpyrimidin-4-yl]amino}phenyl)acetic acid: Similar thienyl group but different overall structure.
Uniqueness
2-(5-ethylthiophen-2-yl)-N-[3-(methylsulfanyl)phenyl]quinoline-4-carboxamide is unique due to its combination of a quinoline core with thienyl and methylsulfanylphenyl groups
属性
分子式 |
C23H20N2OS2 |
|---|---|
分子量 |
404.6g/mol |
IUPAC 名称 |
2-(5-ethylthiophen-2-yl)-N-(3-methylsulfanylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H20N2OS2/c1-3-16-11-12-22(28-16)21-14-19(18-9-4-5-10-20(18)25-21)23(26)24-15-7-6-8-17(13-15)27-2/h4-14H,3H2,1-2H3,(H,24,26) |
InChI 键 |
UAILHFXYJKLKID-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)SC |
规范 SMILES |
CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-AMINO-4-(5-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2,4-DIMETHYLPHENYL)-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE](/img/structure/B455121.png)
![2-amino-4-(4-{[(4-chlorophenyl)sulfanyl]methyl}-5-methyl-2-thienyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B455122.png)
![N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B455124.png)
![Ethyl 4-(5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dimethylphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B455125.png)

![(E)-2-(furan-3-ylmethylene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455127.png)
![4-[(2-bromophenoxy)methyl]-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B455128.png)
![4-[(2-bromophenoxy)methyl]-N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)benzamide](/img/structure/B455130.png)
![4-[(2-bromophenoxy)methyl]-N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}benzamide](/img/structure/B455131.png)
![Ethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B455133.png)
![ethyl 2-amino-4-(5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dimethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B455135.png)
![Methyl 4-{4-[(2-chlorophenoxy)methyl]-5-ethyl-2-thienyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B455136.png)
![2-Amino-4-[4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B455139.png)
![2-amino-4-[4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B455142.png)
